2,4-Diamino-6-hydroxypyrimidine

Catalog No.
S1528622
CAS No.
143504-99-8
M.F
C4H6N4O
M. Wt
126.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-hydroxypyrimidine

CAS Number

143504-99-8

Product Name

2,4-Diamino-6-hydroxypyrimidine

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)

InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N

SMILES

C1=C(N=C(NC1=O)N)N

Canonical SMILES

C1=C(NC(=NC1=O)N)N

Isomeric SMILES

C1=C(NC(=NC1=O)N)N

Inhibitor of GTP Cyclohydrolase I

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a small molecule that acts as a selective inhibitor of GTP cyclohydrolase I (GTPCH1), the rate-limiting enzyme in the de novo synthesis of pterins []. Pterins are a family of essential cofactors involved in various biological processes, including the generation of nitric oxide (NO) and the regulation of redox reactions []. By inhibiting GTPCH1, DAHP effectively blocks the biosynthesis of tetrahydrobiopterin (BH4), a crucial cofactor for inducible nitric oxide synthase (iNOS) [, ].

Studies on Nitric Oxide Production

DAHP has been extensively studied for its ability to suppress NO production in various cell types, including endothelial cells, smooth muscle cells, and fibroblasts [, ]. This property makes it a potential therapeutic candidate for conditions associated with excessive NO production, such as inflammatory diseases and cardiovascular disorders []. Research suggests that DAHP might exert its effects through BH4-dependent and BH4-independent pathways.

Additional Research Areas

Beyond its role in NO production, DAHP has also been investigated in other research areas, including:

  • Understanding the regulation of pterin synthesis and its impact on various biological processes.
  • Developing therapeutic strategies for diseases associated with dysregulation of pterin metabolism.
  • Investigating the potential of DAHP derivatives with improved potency and selectivity for specific applications.

2,4-Diamino-6-hydroxypyrimidine is an organic compound with the molecular formula C4_4H6_6N4_4O. This compound appears as a white to light yellow powder or crystalline solid and is notable for its role as a key intermediate in the synthesis of various bioactive molecules. Its structure features two amino groups and one hydroxyl group attached to a pyrimidine ring, which contributes to its reactivity and biological activity.

DAHP's primary mechanism of action involves inhibiting GTP cyclohydrolase I, thereby blocking the synthesis of BH4. BH4 is a cofactor for eNOS, an enzyme responsible for NO production in the endothelium (inner lining of blood vessels). By reducing BH4 levels, DAHP suppresses NO synthesis, which can have various biological effects depending on the cellular context [, ].

Due to the presence of its functional groups:

  • Acylation Reactions: The amino groups can undergo acylation, leading to derivatives that may exhibit altered biological properties.
  • Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are important in various applications, including sensor technology .
  • Reduction Reactions: The compound can be reduced to yield other pyrimidine derivatives, expanding its utility in synthetic chemistry.

This compound is primarily recognized for its role as a selective inhibitor of GTP cyclohydrolase I, which is crucial in the de novo synthesis of pterins. By inhibiting this enzyme, 2,4-diamino-6-hydroxypyrimidine affects the biosynthesis of important cofactors involved in various metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research and potential therapeutic applications .

Synthesis of 2,4-diamino-6-hydroxypyrimidine can be achieved through several methods:

  • Reduction of Nitro Compounds: Nitro derivatives of pyrimidines can be reduced using reducing agents such as sodium thiosulfate in formamide and water. This method yields high purity and good yields .
  • Acylation Reactions: The compound can also be synthesized through acylation reactions involving appropriate acylating agents under controlled conditions.
  • Polymerization Techniques: Recent studies have explored the incorporation of this compound into polymer matrices, such as poly(azomethine-urethane), for specific applications like fluorescence sensing .

2,4-Diamino-6-hydroxypyrimidine has various applications:

  • Biochemical Research: As an inhibitor of GTP cyclohydrolase I, it is used in studies related to pterin metabolism.
  • Sensor Development: It has been incorporated into fluorescent probes for detecting metal ions, particularly copper(II), demonstrating high sensitivity and selectivity .
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.

Studies on 2,4-diamino-6-hydroxypyrimidine focus on its interactions with enzymes and metal ions:

  • Enzyme Inhibition: Research indicates that this compound effectively inhibits GTP cyclohydrolase I, impacting various biological pathways related to neurotransmitter synthesis.
  • Metal Ion Binding: The synthesized polymeric forms of this compound have shown specific interactions with copper ions, making them useful in environmental monitoring and analytical chemistry .

Several compounds share structural similarities with 2,4-diamino-6-hydroxypyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-4-hydroxy-6-methylpyrimidineContains a methyl groupActs as a precursor in nucleic acid synthesis
5-Amino-6-hydroxypyrimidineHydroxyl group at position 6Exhibits different enzyme inhibition profiles
2,6-DiaminopurinePurine base structureFunctions as an analog in nucleic acid metabolism

These compounds differ from 2,4-diamino-6-hydroxypyrimidine primarily in their functional groups and biological activities, highlighting the uniqueness of each compound while showcasing their potential applications in biochemistry and pharmaceuticals.

XLogP3

-1.8

General Manufacturing Information

4(3H)-Pyrimidinone, 2,6-diamino-: ACTIVE

Dates

Modify: 2023-08-15

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